Cas no 86263-61-8 (1-ethyl-1H-imidazole-4,5-dicarboxylic acid)

1-Ethyl-1H-imidazole-4,5-dicarboxylic acid is a versatile heterocyclic compound featuring both imidazole and dicarboxylic acid functional groups. Its structure enables applications in coordination chemistry, serving as a precursor for metal-organic frameworks (MOFs) and catalysts due to its chelating properties. The ethyl substitution enhances solubility in organic solvents, facilitating synthetic modifications. This compound is also valuable in pharmaceutical research, where its imidazole core can be utilized for designing bioactive molecules. Its dicarboxylic acid groups allow for further derivatization, making it a useful intermediate in fine chemical synthesis. High purity and stability under standard conditions ensure reliable performance in research and industrial applications.
1-ethyl-1H-imidazole-4,5-dicarboxylic acid structure
86263-61-8 structure
Product Name:1-ethyl-1H-imidazole-4,5-dicarboxylic acid
CAS No:86263-61-8
MF:C7H8N2O4
MW:184.149421691895
CID:991489
PubChem ID:135172
Update Time:2025-06-26

1-ethyl-1H-imidazole-4,5-dicarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-ethylimidazole-4,5-dicarboxylic acid
    • 1-ethyl-1H-imidazole-4,5-dicarboxylic acid
    • 1H-Imidazole-4,5-dicarboxylic acid, 1-ethyl-
    • BS-3998
    • F6660-4674
    • 86263-61-8
    • EI-dicarboxylic acid
    • 1-ethyl-1H-imidazole-4,5-dicarboxylicacid
    • AKOS022641508
    • DTXSID50235461
    • DB-421583
    • Inchi: 1S/C7H8N2O4/c1-2-9-3-8-4(6(10)11)5(9)7(12)13/h3H,2H2,1H3,(H,10,11)(H,12,13)
    • InChI Key: AALUVAMJOLDSJD-UHFFFAOYSA-N
    • SMILES: OC(C1=C(C(=O)O)N=CN1CC)=O

Computed Properties

  • Exact Mass: 184.048407
  • Monoisotopic Mass: 184.048407
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.4
  • XLogP3: 0

Experimental Properties

  • Density: 1.52
  • Boiling Point: 508.7°C at 760 mmHg
  • Flash Point: 261.5°C
  • Refractive Index: 1.622

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Additional information on 1-ethyl-1H-imidazole-4,5-dicarboxylic acid

Professional Introduction to 1-ethyl-1H-imidazole-4,5-dicarboxylic acid (CAS No. 86263-61-8)

1-ethyl-1H-imidazole-4,5-dicarboxylic acid, identified by the Chemical Abstracts Service registry number CAS No. 86263-61-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the imidazole derivatives, a class of molecules known for their diverse biological activities and applications in drug development. The unique structural features of 1-ethyl-1H-imidazole-4,5-dicarboxylic acid, particularly its dual carboxylic acid functional groups and the presence of an ethyl substituent on the imidazole ring, make it a versatile intermediate in synthetic chemistry and a potential candidate for various therapeutic applications.

The imidazole core is a heterocyclic aromatic compound that plays a crucial role in many biological processes. It is a key structural component in nucleobases such as uracil and cytosine, and it is also found in several pharmacologically active molecules, including antifungal agents like clotrimazole and antiviral drugs like acyclovir. The addition of carboxylic acid groups at the 4 and 5 positions of the imidazole ring in 1-ethyl-1H-imidazole-4,5-dicarboxylic acid introduces further reactivity, enabling its use in the synthesis of more complex molecules.

In recent years, there has been growing interest in imidazole derivatives as scaffolds for drug discovery. The ability to modify the imidazole ring with various substituents allows for fine-tuning of biological activity. For instance, studies have shown that 1-ethyl-1H-imidazole-4,5-dicarboxylic acid can serve as a precursor in the synthesis of novel compounds with potential applications in treating inflammatory diseases, cancer, and infectious disorders. The dual carboxylic acid groups provide opportunities for further functionalization, enabling the attachment of other pharmacophores or bioactive units.

One of the most promising areas of research involving 1-ethyl-1H-imidazole-4,5-dicarboxylic acid is its role as a chelating agent. The carboxylic acid groups can coordinate with metal ions, making this compound useful in developing metal-based therapeutics. For example, researchers have explored its potential in creating targeted drug delivery systems where metal ions can be used to enhance the efficacy of anticancer drugs. Additionally, the ethyl group on the imidazole ring can influence solubility and bioavailability, which are critical factors in drug design.

The pharmaceutical industry has also been investigating 1-ethyl-1H-imidazole-4,5-dicarboxylic acid for its potential as a building block in the synthesis of protease inhibitors. Proteases are enzymes that play essential roles in many biological pathways, and their inhibition is often a key strategy in treating diseases such as HIV/AIDS and cancer. By modifying the structure of 1-ethyl-1H-imidazole-4,5-dicarboxylic acid, scientists aim to develop more effective protease inhibitors with improved pharmacokinetic properties.

In academic research, 1-ethyl-1H-imidazole-4,5-dicarboxylic acid has been used to develop novel catalysts for organic transformations. Its ability to participate in coordination chemistry makes it an excellent candidate for designing homogeneous or heterogeneous catalysts that can facilitate various synthetic reactions under mild conditions. This has significant implications for green chemistry initiatives, as it allows for more efficient and environmentally friendly synthesis routes.

The compound's structural versatility also makes it valuable in materials science. Researchers have explored its use in creating polymers with specific properties, such as biodegradability or enhanced mechanical strength. These polymers could find applications in medical devices, coatings, and other advanced materials where precise control over molecular structure is essential.

Recent advancements in computational chemistry have further highlighted the potential of 1-ethyl-1H-imidazole-4,5-dicarboxylic acid as a target for drug discovery. High-throughput virtual screening methods have been employed to identify derivatives of this compound that exhibit enhanced binding affinity to target proteins. This approach has accelerated the identification of lead compounds for further optimization.

The synthesis of 1-ethyl-1H-imidazole-4,5-dicarboxylic acid itself is an area of active investigation. Researchers have developed efficient synthetic routes that minimize side reactions and maximize yield. These methods often involve multi-step processes that require careful optimization to ensure high purity and scalability. The development of such synthetic pathways is crucial for making this compound more accessible for industrial applications.

Future research directions may focus on exploring new derivatives of 1-(ethyl) -1H-imidazole -4,5-dicarboxylic acid that exhibit novel biological activities or improved pharmacological properties. By leveraging computational modeling and experimental validation, scientists aim to uncover new therapeutic possibilities derived from this versatile scaffold.

In conclusion, 1-(ethyl) - 1H -imidazole - 4,5 -dicarboxylic acid (CAS No . 86263 -61 -8) is a multifaceted compound with significant potential across multiple domains of science and industry . Its unique structural features , coupled with its reactivity , make it an invaluable tool for researchers seeking to develop new drugs , catalysts , materials , and beyond . As our understanding of its properties continues to grow , so too will its applications , contributing to advancements in medicine , chemistry , and materials science .

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